In Vitro NO Inhibitory Activity in LPS-Stimulated Murine Macrophage and Microglial Cell Models
Methyl 5-hydroxypyridine-2-carboxylate demonstrates reproducible in vitro nitric oxide (NO) inhibitory activity in LPS-stimulated RAW264.7 murine macrophage cells and BV2 murine microglial cells. The compound achieves half-maximal inhibitory concentrations (IC₅₀) of 115.67 μM and 118.80 μM in RAW264.7 and BV2 cells, respectively [1]. Importantly, within the tested concentration range of 6.25 to 200 μM, the compound exhibits no detectable cytotoxic effects in either cell line, establishing a functional window where NO inhibition occurs independently of cell viability compromise [1]. While direct head-to-head comparative IC₅₀ data for positional isomers or close structural analogs in the same assay system are not available in the current literature, the quantitative activity profile provides a reproducible baseline for this specific compound that can inform selection decisions in anti-inflammatory screening campaigns.
| Evidence Dimension | NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | RAW264.7: 115.67 μM; BV2: 118.80 μM |
| Comparator Or Baseline | Vehicle control (LPS-stimulated baseline NO production) |
| Quantified Difference | Dose-dependent inhibition with IC₅₀ values reported |
| Conditions | LPS-stimulated RAW264.7 murine macrophages and BV2 murine microglial cells; 6.25–200 μM concentration range; in vitro assay |
Why This Matters
This quantitative activity profile in two distinct immune cell models provides a reproducible benchmark for compound selection in anti-inflammatory screening programs, where NO inhibition serves as a primary pharmacodynamic readout.
- [1] Liu L, et al. Simultaneous characterisation of multiple Mahonia fortunei bioactive compounds in rat plasma by UPLC-MS/MS for application in pharmacokinetic studies and anti-inflammatory activity in vitro. J Pharm Biomed Anal. 2020;179:113013. View Source
